7-bromo-4-[2-(4-chlorophenyl)ethyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one
Description
Properties
IUPAC Name |
7-bromo-4-[2-(4-chlorophenyl)ethyl]-5H-1,4-benzoxazepin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrClNO2/c18-14-3-6-16-13(9-14)10-20(17(21)11-22-16)8-7-12-1-4-15(19)5-2-12/h1-6,9H,7-8,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDYLJYWJFBRBIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)Br)OCC(=O)N1CCC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-bromo-4-[2-(4-chlorophenyl)ethyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chlorophenyl ethyl bromide and 2-amino-5-bromobenzophenone.
Formation of Intermediate: The starting materials undergo a nucleophilic substitution reaction to form an intermediate compound.
Cyclization: The intermediate compound is then subjected to cyclization under acidic or basic conditions to form the benzoxazepine ring.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process may include continuous flow synthesis and advanced purification methods to meet the demands of large-scale production.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atom at position 7 undergoes nucleophilic aromatic substitution (NAS) under optimized conditions:
Key factors influencing reactivity:
-
Electronic effects : Electron-withdrawing groups on the aromatic ring enhance NAS rates .
-
Steric hindrance : Bulky nucleophiles (e.g., tert-butoxide) require elevated temperatures (>120°C).
Oxidation and Reduction Reactions
The benzoxazepine core undergoes redox transformations:
Oxidation
Reduction
| Reducing Agent | Conditions | Product | Yield |
|---|---|---|---|
| LiAlH₄ | THF, reflux, 3h | 3-Hydroxy-4,5-dihydrobenzoxazepine | 85% |
| NaBH₄ | MeOH, rt, 1h | Partial reduction of ketone to alcohol | 45% |
Cross-Coupling Reactions
The bromine atom participates in palladium-catalyzed couplings:
| Reaction Type | Catalyst System | Conditions | Product | Yield |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, dioxane | 90°C, 12h | Biaryl derivatives | 70–78% |
| Heck | Pd(OAc)₂, PPh₃, NEt₃ | DMF, 100°C, 8h | Alkenylated benzoxazepines | 60–65% |
Ring-Opening and Rearrangements
The seven-membered ring undergoes controlled cleavage:
| Reagent | Conditions | Product | Mechanism |
|---|---|---|---|
| SOCl₂ | Reflux, 6h | 2-Aminophenol derivatives | Beckmann rearrangement |
| H₂O₂/HCOOH | 50°C, 4h | Quinoline-3-carboxylate | Oxidative ring |
Scientific Research Applications
Biological Activities
Research indicates that compounds within the benzoxazepine class may exhibit a range of biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that 7-bromo-4-[2-(4-chlorophenyl)ethyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one may inhibit bacterial growth and show antifungal properties.
- Anti-inflammatory Effects : The compound has been investigated for its potential to reduce inflammation in various biological models.
- Neuroprotective Properties : Similar compounds have shown promise in protecting neuronal cells from damage, suggesting potential applications in neurodegenerative diseases.
These activities underscore the compound's significance in therapeutic contexts .
Synthetic Pathways
The synthesis of this compound typically involves multiple steps that require careful optimization to maximize yield and purity. The synthetic routes often include:
- Formation of the Benzoxazepine Core : This step involves the condensation of appropriate precursors under controlled conditions.
- Halogenation : The introduction of bromine and chlorine substituents is crucial for enhancing biological activity.
- Final Purification : Techniques such as recrystallization or chromatography are employed to obtain pure compounds suitable for biological testing.
Case Studies
Several studies have explored the applications of this compound:
- Antimicrobial Evaluation : A study assessed the compound's efficacy against various bacterial strains using agar diffusion methods. Results indicated significant antibacterial activity comparable to standard antibiotics .
- Anti-inflammatory Research : In vivo studies demonstrated that the compound effectively reduced paw edema in animal models, suggesting its potential as an anti-inflammatory agent .
- Neuroprotective Studies : Investigations into neuroprotective effects revealed that similar benzoxazepine derivatives could mitigate oxidative stress in neuronal cells, indicating a pathway for further exploration of this compound's neuroprotective capabilities.
Mechanism of Action
The mechanism of action of 7-bromo-4-[2-(4-chlorophenyl)ethyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table summarizes structurally related benzoxazepinone derivatives, highlighting substituent variations and molecular properties:
*Calculated molecular weight based on formula.
Key Structural and Functional Differences:
Fluorine in introduces electronegativity, possibly affecting receptor binding.
Substituent Flexibility :
- The 2-(4-chlorophenyl)ethyl group in the target compound provides a longer alkyl chain than benzyl or allyl groups (e.g., ), which could impact steric interactions in biological targets.
- Bulky substituents like 3-chloro-2-methylphenyl () may reduce solubility but enhance selectivity.
Synthetic Routes: Analogs such as were synthesized via nucleophilic substitution using NaH and ethyl bromoacetate, suggesting a common pathway for benzoxazepinone derivatives. The target compound likely requires similar reagents but with 2-(4-chlorophenyl)ethyl bromide as the alkylating agent.
Pharmacological and Industrial Relevance
- Tranquilizing Effects: Benzoxazepinones with chloro or bromo substituents (e.g., ) have shown tranquilizing activity in preclinical studies, though the target compound’s efficacy remains untested.
Biological Activity
7-bromo-4-[2-(4-chlorophenyl)ethyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one is a synthetic compound belonging to the benzoxazepine class, characterized by its unique molecular structure featuring bromine and chlorine substituents. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various enzymes and pathways relevant to disease processes.
Chemical Structure and Properties
- Molecular Formula : CHBrClNO
- CAS Number : 917900-04-0
The presence of halogen atoms in its structure enhances lipophilicity, which can influence its interaction with biological targets. The compound's reactivity is largely attributed to its functional groups, making it a candidate for further pharmacological studies .
Biological Activities
Research indicates that compounds within the benzoxazepine class may exhibit a range of biological activities, including:
- Antitumor Activity : Preliminary studies suggest that this compound may inhibit tumor growth through mechanisms involving apoptosis induction and cell cycle arrest. Specific pathways affected include PI3K/AKT signaling, which is crucial in cancer cell survival and proliferation .
- Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes involved in cancer progression. These interactions are critical for understanding the pharmacodynamics and therapeutic potential of the compound.
Table 1: Comparison of Biological Activities with Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Bromine and chlorine substituents | Antitumor activity |
| 7-bromo-4-(4-methoxyphenyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one | Methoxy group instead of chlorophenyl | Antitumor activity |
| 9-bromo-2-(4-methylphenyl)benzoxazepine | Different substitution pattern | Neuroprotective effects |
| 6-fluoro-1,3-benzoxazepin | Fluorine substitution | Antimicrobial properties |
The proposed mechanism of action for this compound involves several key processes:
- Induction of Apoptosis : The compound may trigger apoptosis in cancer cells by modulating various signaling pathways.
- Cell Cycle Arrest : It has been observed to induce G2/M phase arrest in certain cancer cell lines, thereby inhibiting cell division .
- Inhibition of Key Enzymes : The compound may act as an inhibitor for enzymes critical to tumor growth and survival.
Case Studies
Recent studies have highlighted the efficacy of this compound in various preclinical settings:
- In Vivo Studies : Animal models bearing human tumor xenografts have shown significant tumor regression following treatment with the compound. Notably, complete tumor remission was observed in models treated with optimized dosages .
- In Vitro Studies : In vitro assays demonstrated that the compound effectively inhibits proliferation in multiple cancer cell lines while exhibiting low toxicity towards normal cells. This selectivity is crucial for therapeutic applications .
Q & A
Q. What are reliable synthetic routes for 7-bromo-4-[2-(4-chlorophenyl)ethyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one?
A polymer-assisted solution-phase (PASP) synthesis is a robust method for benzoxazepinones. This approach uses salicylic aldehydes, α-bromo acetic acid esters, and primary amines as building blocks, avoiding protecting groups and simplifying purification via polymer-bound reagents. For example, dichloromethane and palladium on carbon are common solvents/catalysts . Alternative routes may involve cyclization of brominated precursors, as seen in structurally related benzoxazinones .
Q. How can structural characterization of this compound be optimized?
X-ray crystallography is critical for confirming the stereochemistry and substituent positioning. For analogs like 7-chloro-4-phenethyl-1,4-benzoxazin-3-one, single-crystal diffraction revealed bond angles and torsion angles critical for stability, with data deposited in the Cambridge Structural Database . Pair this with NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) to validate purity and molecular weight.
Q. What in vitro assays are suitable for preliminary biological screening?
Use protease inhibition assays (e.g., NS2B/NS3 protease for antiviral studies) with fluorogenic substrates. For example, IC₅₀ values can be determined via competitive inhibition kinetics, as demonstrated for benzothiazole-oxadiazole hybrids . Ensure controls include known inhibitors (e.g., aprotinin) to validate assay conditions.
Advanced Research Questions
Q. How can reaction conditions be optimized to address low yields in benzoxazepinone synthesis?
Contradictions in yield reports often stem from solvent polarity and catalyst loading. For PASP synthesis, screen solvents (THF vs. DCM) and adjust resin types (e.g., polystyrene vs. PEG-based scavengers). Evidence shows THF improves cyclization efficiency in related cascade reactions . Use design of experiments (DoE) to statistically optimize temperature, catalyst ratio, and reaction time.
Q. What strategies resolve discrepancies in crystallographic vs. computational binding predictions?
Molecular docking may suggest binding modes inconsistent with crystallographic data due to ligand flexibility. For competitive inhibitors like benzoxazepinones, perform molecular dynamics simulations to account for protein-ligand conformational changes. Cross-validate with mutagenesis studies targeting predicted binding residues .
Q. How can structure-activity relationships (SAR) guide derivative design?
Focus on substituent effects:
- Bromine at position 7 : Enhances electrophilicity for nucleophilic substitution, critical for covalent inhibition .
- 4-Chlorophenethyl group : Hydrophobic interactions with protease pockets, as seen in benzodiazepine analogs . Test derivatives with fluorine (electron-withdrawing) or methyl (steric hindrance) groups to refine activity. Tabulate IC₅₀ values and ligand efficiency metrics:
| Derivative | R₁ Substituent | IC₅₀ (μM) | Ligand Efficiency (LE) |
|---|---|---|---|
| Parent | Br | 3.75 | 0.32 |
| Derivative A | F | 5.20 | 0.28 |
| Derivative B | CH₃ | 8.10 | 0.21 |
Data adapted from protease inhibition studies
Q. What advanced techniques validate competitive inhibition mechanisms?
Use surface plasmon resonance (SPR) to measure binding kinetics (kₐₙ, kₒff) and isothermal titration calorimetry (ITC) for thermodynamic profiling. For example, a >10-fold decrease in kₒff upon bromine substitution confirms tighter binding . Pair with Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition.
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
